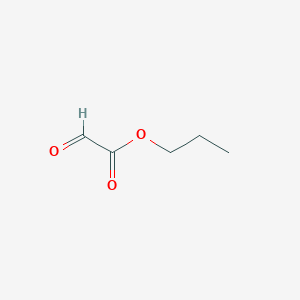
4-hydroxy-3-methyl-10H-acridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-methyl-10H-acridin-9-one is an organic compound belonging to the acridone family Acridones are known for their unique structural properties and diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methyl-10H-acridin-9-one typically involves the cyclization of 2-arylamino benzoic acids. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
Industrial production methods for acridone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-methyl-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyl and methyl groups on the acridone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties compared to the parent compound.
Scientific Research Applications
4-hydroxy-3-methyl-10H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridone derivatives and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methyl-10H-acridin-9-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerase. This leads to the inhibition of DNA replication and transcription, which is particularly useful in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-2,3,4-trimethoxy-10H-acridin-9-one: This compound has similar structural features but with additional methoxy groups, which can alter its chemical and physical properties.
3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: This compound is designed for use in OLEDs and has enhanced photophysical properties due to the presence of phenoxazine groups.
Uniqueness
4-hydroxy-3-methyl-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups play a crucial role in its interactions with molecular targets and its overall stability.
Properties
CAS No. |
806596-46-3 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO2/c1-8-6-7-10-12(13(8)16)15-11-5-3-2-4-9(11)14(10)17/h2-7,16H,1H3,(H,15,17) |
InChI Key |
UWEJPPANXKUGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
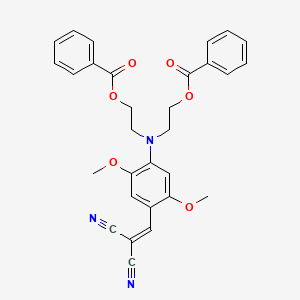
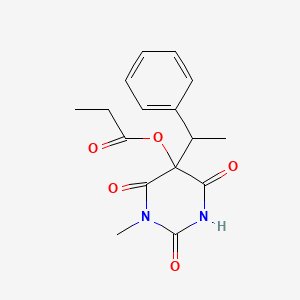
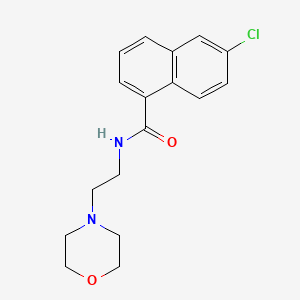
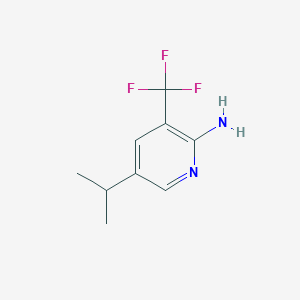
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
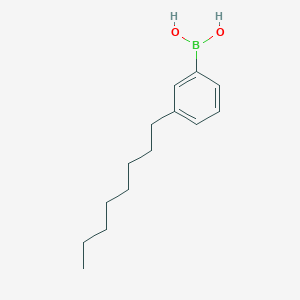
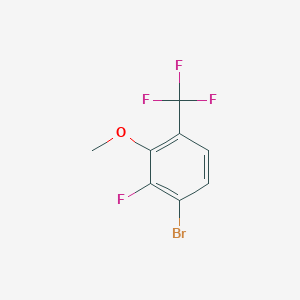


![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
